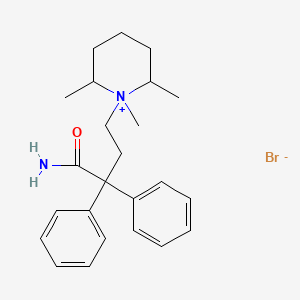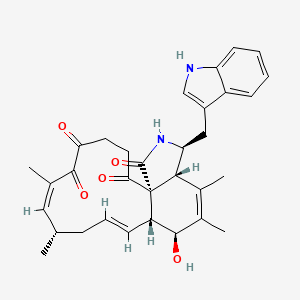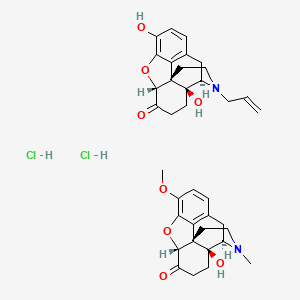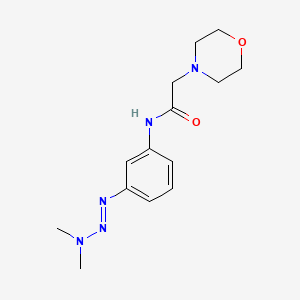
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. This particular compound features a triazenyl group (-NNN-) attached to a phenyl ring, which is further connected to a morpholineacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with 4-morpholineacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .
Applications De Recherche Scientifique
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a DNA-damaging agent in cancer research.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.
Mécanisme D'action
The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
- 1,3-Diphenyltriazene
- Dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide)
Uniqueness
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is unique due to its specific combination of the triazenyl group with a morpholineacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for forming stable metal complexes .
Propriétés
Numéro CAS |
174752-82-0 |
|---|---|
Formule moléculaire |
C14H21N5O2 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20) |
Clé InChI |
GKOURUKPDVSWPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


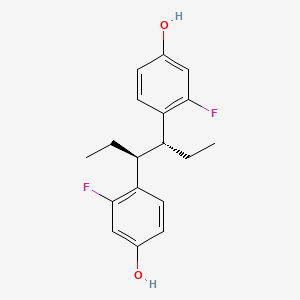
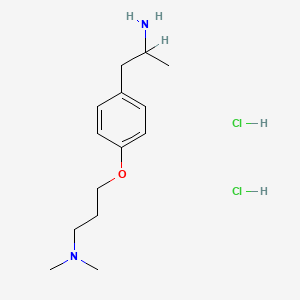
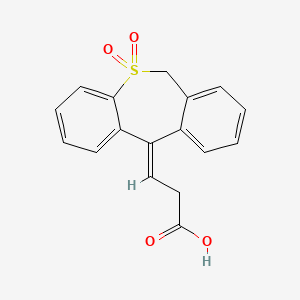
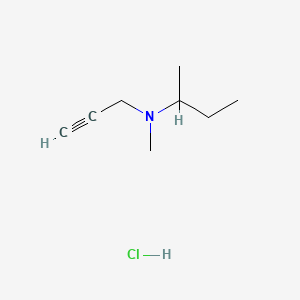


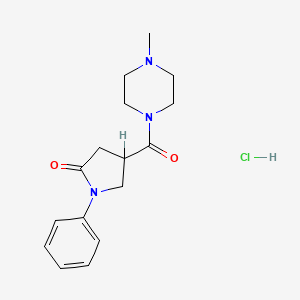
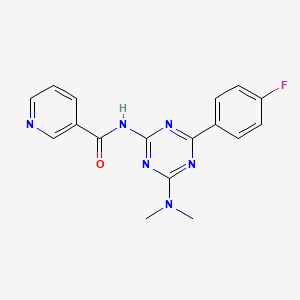
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)

